molecular formula C18H19ClN2OS B2826890 (E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide CAS No. 2035018-43-8

(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide

カタログ番号: B2826890
CAS番号: 2035018-43-8
分子量: 346.87
InChIキー: DYUFISREUKTMBU-VOTSOKGWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide" is a synthetic acrylamide derivative featuring a unique combination of substituents:

  • Azetidine ring: A four-membered nitrogen-containing heterocycle known for enhancing metabolic stability and bioavailability in drug design.
  • Thiophen-3-yl group: A sulfur-containing aromatic moiety often used to improve binding affinity in receptor-ligand interactions.
  • 2-Chlorophenyl group: A halogenated aromatic substituent that enhances lipophilicity and modulates electronic properties.

特性

IUPAC Name

(E)-N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2OS/c19-16-5-2-1-4-14(16)6-7-18(22)20-12-17(21-9-3-10-21)15-8-11-23-13-15/h1-2,4-8,11,13,17H,3,9-10,12H2,(H,20,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUFISREUKTMBU-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CNC(=O)C=CC2=CC=CC=C2Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C1)C(CNC(=O)/C=C/C2=CC=CC=C2Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The table below highlights structural and functional similarities to the target compound:

Compound Name (Reference) Core Structure Substituents Synthesis Method Biological Activity
Target Compound Acrylamide Azetidin-1-yl, thiophen-3-yl, 2-Cl-Ph Hypothetical: Amide coupling (e.g., PyBOP) Unknown (postulated CNS activity)
(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-Cl-Ph)acrylamide (5b) Acrylamide Indol-3-yl, 2-Cl-Ph EDCI-mediated coupling Anti-BChE (IC50 = 1.95 µM)
N-(2-(2-(4-(2-Cl-Ph)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide Benzamide Piperazine, thiophen-3-yl, 2-Cl-Ph SN2 alkylation + amide coupling D3 receptor ligand (Ki = 12 nM)
FH321 [(E)-N-(2-(dimethylamino)-3-(4-hydroxyphenyl)propyl)-3-(thiophen-3-yl)acrylamide] Acrylamide Thiophen-3-yl, dimethylamino PyBOP-mediated coupling μ-Opioid receptor agonist (EC50 = 38 nM)
(2E)-N-(3-Chlorophenyl)-3-[5-(2-Cl-Ph)-2-furyl]acrylamide Acrylamide 2-Cl-Ph, furyl Knoevenagel condensation Unreported (structural analog)

Structural and Functional Insights

Azetidine vs. Piperazine/Pyrrolidine
  • The azetidine ring in the target compound may confer enhanced metabolic stability compared to larger rings like piperazine (six-membered) or pyrrolidine (five-membered) due to reduced ring strain and conformational flexibility .
  • Piperazine-containing analogs (e.g., ) exhibit high affinity for D3 receptors, suggesting that substituting azetidine for piperazine could modulate receptor selectivity or pharmacokinetics.
Thiophen-3-yl vs. Other Aromatic Groups
  • Thiophen-3-yl is a common motif in μ-opioid receptor agonists (e.g., FH321 ) and D3 ligands (e.g., ), where it participates in π-π stacking interactions.
2-Chlorophenyl Substitution
  • The 2-chlorophenyl group is prevalent in acetylcholinesterase (AChE) inhibitors (e.g., 5b ) and receptor ligands. Its electron-withdrawing properties enhance binding to hydrophobic pockets in enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step synthesis typically involves coupling azetidine-thiophene precursors with 2-chlorophenylacrylamide derivatives. Key steps include:

  • Azetidine-thiophene intermediate preparation : Reacting azetidine with thiophene-3-carboxaldehyde under reductive amination (NaBH4/EtOH, 0–5°C) .
  • Acrylamide coupling : Using acryloyl chloride in dry DMF with a base (e.g., triethylamine) at 0°C to prevent polymerization .
  • Critical parameters : Solvent polarity (DMF vs. dichloromethane), temperature control (<5°C for exothermic steps), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize side products .
    • Characterization : Confirm regiochemistry via 1H^{1}\text{H}-NMR (doublet at δ 6.2–6.8 ppm for acrylamide E-isomer) and LC-MS for purity (>95%) .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and functional groups in this compound?

  • NMR :

  • 1H^{1}\text{H}-NMR: Thiophene protons (δ 7.1–7.4 ppm), azetidine N-CH2 (δ 3.1–3.3 ppm), and acrylamide vinyl protons (δ 6.3–6.9 ppm, J = 15–16 Hz for E-configuration) .
  • 13C^{13}\text{C}-NMR: Carbonyl C=O (δ 165–170 ppm), chlorophenyl C-Cl (δ 125–130 ppm) .
    • IR : Amide C=O stretch (~1650 cm1^{-1}), thiophene C-S (650–750 cm1^{-1}) .
    • X-ray crystallography : For absolute configuration (if crystals form), using SHELXL for refinement .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition or Michael acceptor pathways?

  • Approach :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity of the acrylamide β-carbon (LUMO energy < -1.5 eV suggests high reactivity) .
  • Molecular docking : Simulate interactions with cysteine residues (e.g., in kinases) to predict covalent binding via Michael addition .
    • Validation : Compare computational results with experimental kinetic studies (e.g., pseudo-first-order rate constants for thiol adduct formation) .

Q. What strategies resolve contradictions in reported bioactivity data across cell-based vs. enzyme assays?

  • Case study : If IC50_{50} values differ between kinase inhibition (nM range) and cytotoxicity (µM range):

  • Hypothesis : Off-target effects from azetidine-thiophene moiety interacting with membrane transporters .
  • Experimental design :
  • Use isothermal titration calorimetry (ITC) to quantify binding affinity for primary vs. secondary targets.
  • Perform CRISPR knockouts of suspected off-target proteins (e.g., ABC transporters) to isolate mechanism .
    • Data normalization : Adjust for cellular uptake efficiency via LC-MS quantification of intracellular compound levels .

Q. How does the azetidine-thiophene moiety influence the compound’s pharmacokinetic properties?

  • Lipophilicity : Calculate logP (cLogP ~2.8) to predict blood-brain barrier permeability .
  • Metabolic stability :

  • In vitro assay : Incubate with liver microsomes; monitor CYP3A4-mediated N-dealkylation of azetidine via LC-MS/MS .
  • Structural mitigation : Introduce fluorine at azetidine C3 to block oxidation .

Methodological Challenges and Solutions

Challenge Solution Reference
Low yield in azetidine-thiophene couplingUse Pd-catalyzed Buchwald-Hartwig amination (XPhos Pd G3, 80°C, 12 hr)
Acrylamide polymerizationAdd radical inhibitors (e.g., BHT) and maintain low temperature (<5°C)
Crystallization failure for X-rayCo-crystallize with target protein (e.g., kinase) or use seeding techniques

Critical Analysis of Evidence

  • Contradictions : Variability in bioactivity data (e.g., vs. 10) likely stems from assay conditions (e.g., serum protein binding in cell-based assays).
  • Gaps : Limited X-ray data for this specific compound; extrapolate from SHELX-refined analogs ( ).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。